1-(2-Phenylcyclopropanecarbonyl)piperazine

Description

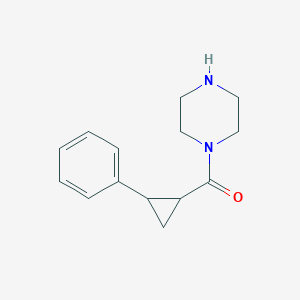

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-phenylcyclopropyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c17-14(16-8-6-15-7-9-16)13-10-12(13)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHBRACGDXAWFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2CC2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-Phenylcyclopropanecarbonyl Moiety

The formation of the 2-phenylcyclopropane ring is a critical step that can be achieved through various cyclopropanation reactions. These methods often involve the reaction of a styrene (B11656) derivative with a carbene or carbene equivalent. The choice of method can influence the stereochemical outcome of the reaction, yielding either cis or trans isomers, or a mixture thereof.

Key strategies include:

Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene like styrene. Modifications of this reaction can provide varying levels of stereocontrol.

Catalytic Carbene Transfer: Transition metal catalysts, particularly those based on rhodium, copper, and ruthenium, are effective in catalyzing the decomposition of diazo compounds (e.g., ethyl diazoacetate) to generate carbenes. researchgate.net These carbenes then add to styrene to form the cyclopropane (B1198618) ring. The use of chiral catalysts can enable enantioselective synthesis. researchgate.net

Michael Addition-Initiated Ring Closure (MIRC): This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular substitution reaction to close the three-membered ring.

The resulting 2-phenylcyclopropanecarboxylic acid or its ester derivatives serve as the direct precursors for coupling with the piperazine (B1678402) ring.

Approaches to Piperazine Ring Functionalization

Piperazine is a symmetrical diamine, and its functionalization can be controlled to achieve mono- or di-substitution. For the synthesis of the title compound, mono-functionalization is required.

Direct acylation is a common and effective method for functionalizing the piperazine ring. ambeed.com This reaction involves treating piperazine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride. ambeed.comnih.gov To favor mono-acylation and prevent the formation of the di-acylated byproduct, several strategies can be employed:

Using a large excess of piperazine ensures that the acylating agent is more likely to react with an unfunctionalized piperazine molecule. nih.gov

Employing a protecting group, like the tert-butoxycarbonyl (Boc) group, on one of the nitrogen atoms allows for selective acylation of the unprotected nitrogen. The protecting group is then removed in a subsequent step. nih.govnih.gov

The reaction is typically carried out in the presence of a base (e.g., triethylamine, N,N-diisopropylethylamine) to neutralize the acid (e.g., HCl) generated during the reaction, particularly when using acyl chlorides. google.comgoogle.com

| Acylation Method | Reagents | Key Features |

| Direct Acylation | Acyl Chloride/Anhydride, Excess Piperazine, Base | Simple, one-step process; requires careful control of stoichiometry to maximize mono-acylation. |

| Protected Piperazine | N-Boc-piperazine, Acyl Chloride, Base; then Deprotection (e.g., TFA) | Multi-step but provides excellent selectivity for mono-acylation. nih.govnih.gov |

Condensation reactions provide an alternative route to form the amide bond between a carboxylic acid and piperazine. This typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov

This method avoids the need to prepare the more reactive acyl chloride from the carboxylic acid. Similar to acylation, using a protected piperazine derivative is a common strategy to ensure mono-functionalization. nih.gov

Reductive alkylation, or reductive amination, is a primary method for introducing N-alkyl substituents onto the piperazine ring rather than acyl groups. nih.gov While not directly used to form the amide bond in the title compound, it is a crucial strategy for synthesizing advanced analogues where the second nitrogen of the piperazine ring is functionalized with an alkyl group. The process involves the reaction of a piperazine derivative with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a reducing agent. nih.gov

Commonly used reducing agents include:

Sodium triacetoxyborohydride (B8407120) (STAB) nih.gov

Sodium cyanoborohydride (NaBH3CN) nih.govgoogle.com

Catalytic hydrogenation mdpi.com

This method is highly versatile and allows for the introduction of a wide variety of alkyl groups onto the piperazine core. nih.govresearchgate.net

Synthetic Routes to 1-(2-Phenylcyclopropanecarbonyl)piperazine and its Advanced Analogues

The most direct synthesis of this compound involves the coupling of the two primary fragments. A prevalent industrial method involves the acylation of piperazine with 2-phenylcyclopropanecarbonyl chloride.

A representative synthetic procedure is as follows:

Preparation of the Acyl Chloride: 2-Phenylcyclopropanecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to generate 2-phenylcyclopropanecarbonyl chloride. nih.govmdpi.com

Acylation of Piperazine: The prepared acyl chloride is then added to a solution containing an excess of piperazine in a suitable inert solvent like dichloromethane (B109758) (DCM). google.com A base is typically added to scavenge the HCl byproduct. google.com

Work-up and Purification: After the reaction is complete, the mixture is worked up to remove excess piperazine and salts, and the final product is purified, often through chromatography or crystallization.

For the synthesis of advanced analogues, a protected piperazine, such as N-Boc-piperazine, can be used in the acylation step. Following the coupling, the Boc group is removed, and the newly freed secondary amine can be further functionalized, for example, via reductive amination or another acylation/condensation reaction. mdpi.com

| Step | Description | Typical Reagents |

| 1 | Activation of Carboxylic Acid | Thionyl chloride, Oxalyl chloride nih.gov |

| 2 | Coupling with Piperazine | Piperazine, Dichloromethane (DCM), Triethylamine google.com |

| 3 | Purification | Extraction, Chromatography, Crystallization |

Stereochemical Control in Synthesis

The 2-phenylcyclopropanecarbonyl moiety contains two stereocenters, giving rise to four possible stereoisomers: (1R,2S)-cis, (1S,2R)-cis, (1R,2R)-trans, and (1S,2S)-trans. Controlling the stereochemistry is a significant aspect of the synthesis.

Diastereoselectivity: The relative configuration (cis vs. trans) is often determined during the cyclopropanation step. The choice of reagents and reaction conditions can favor the formation of one diastereomer over the other. For instance, certain catalytic systems are known to favor the formation of the more thermodynamically stable trans isomer.

Enantioselectivity: Achieving enantiomeric control requires the use of asymmetric synthesis techniques. This can involve using a chiral catalyst during the cyclopropanation reaction to produce an enantioenriched cyclopropane derivative. researchgate.net Alternatively, a racemic mixture of 2-phenylcyclopropanecarboxylic acid can be resolved into its constituent enantiomers using chiral resolving agents before coupling with piperazine. Stereoselective synthesis is crucial in medicinal chemistry, as different stereoisomers of a molecule can exhibit distinct biological activities. rsc.org

Enantioselective and Diastereoselective Synthetic Routes

Achieving stereochemical control during the synthesis of this compound is paramount. This requires precise construction of the chiral centers on the cyclopropane ring. Methodologies developed for related chiral piperazines and cyclopropanes provide a blueprint for these syntheses.

One powerful strategy involves the catalytic asymmetric synthesis of piperazine precursors. For instance, palladium-catalyzed decarboxylative allylic alkylation has been used to create chiral piperazin-2-ones, which can be reduced to the corresponding chiral piperazines. nih.gov This method yields products with high enantioselectivity using a chiral Pd-catalyst. nih.gov

Another robust method for creating substituted piperazines is the iridium-catalyzed regio- and diastereoselective [3+3] cycloaddition of imines. nih.gov This atom-economical process allows for the selective formation of a single diastereoisomer under mild conditions, and its efficiency can be enhanced by the addition of N-oxides. nih.gov

For the cyclopropane portion, asymmetric cyclopropanation of olefins is a key strategy. mdpi.com This can be achieved using chiral catalysts that guide the stereochemical outcome. Additionally, multi-step sequences involving aldol (B89426) reactions followed by directed cyclopropanation and retro-aldol cleavage have been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which are valuable precursors. rsc.orgrsc.org

| Methodology | Key Reagents/Catalysts | Target Moiety | Stereochemical Control | Key Advantages |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Palladium catalyst, Chiral PHOX ligand | Piperazine Precursor | Enantioselective | High yield and enantioselectivity for piperazin-2-ones. nih.gov |

| [3+3] Cycloaddition | Iridium catalyst, N-oxides | C-Substituted Piperazine | Diastereoselective | Atom-economical, high diastereoselectivity. nih.gov |

| Asymmetric Cyclopropanation | Chiral Oxazaborolidinium Ion Catalyst | Cyclopropane | Enantioselective | Direct formation of chiral cyclopropane rings from olefins. mdpi.com |

Chiral Auxiliary and Asymmetric Catalysis Approaches

Both chiral auxiliary-mediated synthesis and asymmetric catalysis are cornerstone strategies for producing enantiomerically pure compounds.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org Common auxiliaries include oxazolidinones (as used in Evans aldol reactions), pseudoephedrine, and trans-2-phenylcyclohexanol. wikipedia.org In the context of this compound, a chiral auxiliary could be attached to a precursor of the cyclopropane ring to control its formation or to a piperazine precursor to direct substitutions. For example, pseudoephedrine can be reacted with a carboxylic acid to form an amide, whose α-proton can be selectively removed and reacted with an electrophile with high diastereoselectivity. wikipedia.org

A novel strategy combines chiral auxiliaries with substrate-directed reactions in a three-step sequence of aldol reaction, cyclopropanation, and retro-aldol cleavage to yield enantiopure cyclopropane carboxaldehydes. rsc.orgrsc.org This approach uses a "temporary" stereocenter created in the aldol step to direct the subsequent cyclopropanation before it is removed. rsc.org

Asymmetric Catalysis Approaches

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. Catalysts for these reactions can be chiral metal complexes or organocatalysts. mdpi.com

For the synthesis of the phenylcyclopropane moiety, asymmetric cyclopropanation reactions using chiral rhodium or copper catalysts are well-established. For the piperazine core, asymmetric phase-transfer catalysis has been employed for the enantioselective α-alkylation of lactams, which are precursors to substituted piperidines and piperazines. unimi.it The palladium-catalyzed and iridium-catalyzed reactions mentioned previously are also prime examples of asymmetric catalysis, providing access to chiral piperazine building blocks. nih.govnih.gov

| Feature | Chiral Auxiliary | Asymmetric Catalysis |

|---|---|---|

| Stoichiometry | Stoichiometric use of the chiral moiety. | Sub-stoichiometric (catalytic) use of the chiral moiety. |

| Process | Requires additional steps for attachment and removal of the auxiliary. wikipedia.org | Directly incorporates chirality into the product. |

| Substrate Scope | Generally broad and predictable. | Can be highly substrate-specific. |

| Examples | Evans oxazolidinones, Myers pseudoephedrine amides. wikipedia.org | Pd-PHOX catalyzed alkylation, Ir-catalyzed cycloaddition. nih.govnih.gov |

Post-Synthetic Modifications and Derivatization of the Compound

Post-synthetic modification (PSM) is a powerful strategy for creating analogues of a lead compound to explore structure-activity relationships or to fine-tune pharmacokinetic properties. rsc.org The structure of this compound offers several sites for derivatization.

The most accessible site for modification is the secondary amine (N-4) of the piperazine ring. This nitrogen atom can act as a nucleophile and can be functionalized through various reactions:

Alkylation/Arylation: Reaction with alkyl or aryl halides to introduce new substituents.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Urea/Thiurea Formation: Reaction with isocyanates or isothiocyanates.

These modifications can significantly alter the compound's polarity, basicity, and ability to form hydrogen bonds, which can impact its biological target interactions and metabolic stability. researchgate.net

The phenyl ring on the cyclopropane moiety is another site for modification, typically through electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, although these may require harsh conditions. Alternatively, precursors with substituted phenyl rings can be used in the initial synthesis. nih.gov

For analytical purposes, the piperazine moiety can be derivatized to introduce a chromophore, enabling detection by HPLC-UV. A common method involves reacting the secondary amine with reagents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. jocpr.com

| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Piperazine N-4 | Alkylation | Benzyl bromide, Methyl iodide | Tertiary Amine |

| Piperazine N-4 | Acylation | Acetyl chloride | Amide |

| Piperazine N-4 | Urea Formation | Phenyl isocyanate | Urea |

| Phenyl Ring | Nitration | HNO₃/H₂SO₄ | Nitro Group |

| Piperazine N-4 (Analytical) | Derivatization | 4-chloro-7-nitrobenzofuran (NBD-Cl) | N-Aryl Piperazine (UV-active) jocpr.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass of 1-(2-Phenylcyclopropanecarbonyl)piperazine, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragment ions would likely correspond to the loss of the phenylcyclopropyl group, the piperazine (B1678402) ring, or cleavage of the amide bond, providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band around 1630-1680 cm⁻¹ would indicate the presence of the amide carbonyl (C=O) group. Bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as N-H stretching if the piperazine nitrogen is not fully substituted, would also be present.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard. This technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule, including the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring and the puckering of the piperazine ring. However, this technique is contingent on the ability to grow a suitable single crystal of the compound.

Chiroptical Spectroscopy for Stereochemical Assignment

Given the presence of a stereocenter in the 2-phenylcyclopropane moiety, this compound can exist as enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), would be essential for determining the absolute configuration of a specific enantiomer. The experimental CD spectrum, when compared with a theoretically calculated spectrum, can provide a reliable assignment of the stereochemistry.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. While specific quantum-chemical studies on 1-(2-phenylcyclopropanecarbonyl)piperazine are not extensively documented in the literature, calculations on related structures, such as phenylcyclopropane, provide a basis for understanding its electronic characteristics.

A theoretical study on phenylcyclopropane using the Modified Neglect of Diatomic Overlap (MNDO) method has provided insights into its optimized geometrical and electronic structure. taylorfrancis.com Such quantum-chemical calculations can determine properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges. These parameters are crucial for predicting regions of a molecule that are susceptible to electrophilic or nucleophilic attack. For this compound, the phenylcyclopropane moiety's unique electronic properties, stemming from the strained three-membered ring, would be a key focus. nih.gov The addition of the carbonylpiperazine group would further influence the electronic distribution, likely withdrawing electron density from the cyclopropane (B1198618) ring and affecting its reactivity.

Density Functional Theory (DFT) is a modern quantum mechanical method that could be employed to achieve more accurate results for this compound. nih.govrsc.orgmdpi.commdpi.com DFT calculations could provide a detailed picture of the electron density distribution and orbital interactions within the molecule. Furthermore, theoretical calculations can predict acidity, with phenylcyclopropane itself being classified as a very weak H-acid (pKa ≈ +33). taylorfrancis.com The reactivity of this compound would be influenced by the interplay of the phenyl, cyclopropyl, carbonyl, and piperazine (B1678402) functional groups.

Table 1: Calculated Electronic Properties of Phenylcyclopropane (Analogous Substructure) (Note: This table is illustrative of the types of data obtained from quantum mechanical studies on a core component of the target molecule, as specific data for this compound is not available.)

| Property | Value | Method | Reference |

| pKa | +33 | MNDO | taylorfrancis.com |

Molecular Dynamics Simulations for Conformational Analysis

While specific MD studies on this compound are not available, research on other phenylpiperazine-containing compounds highlights the utility of this approach. For instance, MD simulations have been used to understand the binding of phenyl-piperazine scaffolds to biological targets, where the conformational changes upon binding are crucial for activity. The simulations can reveal stable conformational states and the energetic barriers between them. For this compound, MD simulations could elucidate the preferred orientation of the phenylcyclopropane group relative to the piperazine ring, which is critical for its interaction with other molecules.

In Silico Prediction of Molecular Interactions and Binding Modes

In silico methods, particularly molecular docking and molecular dynamics simulations, are instrumental in predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. These computational techniques can predict the preferred binding orientation (binding mode) and estimate the strength of the interaction (binding affinity).

Molecular docking studies involve placing the molecule into the binding site of a target protein and scoring the different poses based on their steric and electrostatic complementarity. For phenylpiperazine derivatives, docking has been successfully used to understand their interactions with various receptors. nih.govnih.gov Key interactions often involve the piperazine nitrogen, which can form hydrogen bonds or salt bridges, and the aromatic rings, which can engage in π-π stacking or hydrophobic interactions. nih.gov

Following docking, molecular dynamics simulations can be employed to refine the binding pose and assess the stability of the ligand-protein complex over time. This approach provides a more dynamic picture of the molecular interactions. For example, MD simulations of phenylpiperazine-based compounds have revealed crucial amino acid residues that interact with the ligand, guiding further drug design efforts. nih.gov

Table 2: Potential Molecular Interactions of this compound with a Hypothetical Receptor (Note: This table is illustrative and based on common interactions observed for phenylpiperazine scaffolds.)

| Interacting Moiety of Compound | Type of Interaction | Potential Interacting Amino Acid Residues |

| Piperazine Nitrogen | Hydrogen Bonding, Salt Bridge | Aspartic Acid, Glutamic Acid, Serine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Carbonyl Oxygen | Hydrogen Bonding | Arginine, Lysine, Serine |

| Cyclopropane Ring | Hydrophobic Interactions | Valine, Isoleucine, Alanine |

Computational Design and Virtual Screening of Analogues

Computational chemistry plays a pivotal role in the design of new molecules with improved properties. Starting from a lead compound like this compound, computational methods can be used to design and evaluate analogues in silico before their synthesis. This process, known as virtual screening, can significantly accelerate the drug discovery process. nih.govresearchgate.netresearchgate.net

One approach is to create a virtual library of analogues by systematically modifying different parts of the parent molecule. For this compound, this could involve substituting the phenyl ring, altering the stereochemistry of the cyclopropane ring, or modifying the piperazine ring. mdpi.commdpi.com These virtual compounds can then be screened for desired properties, such as improved binding affinity to a target, better drug-like properties (e.g., solubility, membrane permeability), or reduced toxicity. mdpi.com

Structure-based virtual screening would involve docking this library of analogues into the binding site of a target protein to identify candidates with better predicted binding scores. nih.gov Ligand-based approaches, such as pharmacophore modeling, can also be used, where a model of the key chemical features required for activity is built based on a set of known active molecules.

Mechanistic Investigations of Chemical Reactions Involving the Compound

Theoretical chemistry can be used to elucidate the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, a key reaction of interest would be the opening of the strained cyclopropane ring.

Computational studies, often using Density Functional Theory (DFT), have been employed to investigate the ring-opening reactions of cyclopropanes. nih.govrsc.org These studies can predict the activation energies for different potential pathways, helping to understand the conditions under which the ring might open and the regioselectivity of such reactions. For instance, the mechanism of ring-opening/cyclization reactions of spirocyclopropanes has been investigated using DFT, revealing the rate-determining steps and the origins of stereoselectivity. nih.gov

Another area of interest would be the formation of the amide bond between the 2-phenylcyclopropanecarbonyl moiety and the piperazine. While the synthesis of amides is a well-established area of organic chemistry, computational studies can provide a deeper understanding of the reaction mechanism, including the role of coupling reagents and catalysts. researchgate.netnih.govnih.govacgpubs.org DFT calculations could model the reaction pathway, identifying key intermediates and transition states, and providing insights into the reaction kinetics.

Structure Activity Relationship Sar Studies and Molecular Recognition

Design Principles for Structural Variations on the Piperazine (B1678402) Core

The piperazine ring is a common motif in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates. nih.gov Its two nitrogen atoms provide handles for structural modification and can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov In the context of the 1-(2-Phenylcyclopropanecarbonyl)piperazine scaffold, SAR studies have established several key design principles centered on the piperazine core.

The primary role of the piperazine moiety is often to act as a versatile linker or carrier group that can be modified to fine-tune interactions with the target protein. researchgate.net The two nitrogen atoms at positions 1 and 4 are key points for introducing diversity. nih.gov The N1 nitrogen is acylated by the 2-phenylcyclopropanecarbonyl group, which is typically essential for the primary pharmacological activity (the pharmacophore). The N4 nitrogen, however, is a prime location for substitution to modulate properties such as selectivity, potency, and metabolic stability.

Key design principles for substitution at the N4 position include:

Introduction of Aromatic and Heteroaromatic Groups: Adding aryl or heteroaryl substituents directly to the N4 position can introduce additional binding interactions, such as pi-stacking or hydrogen bonds, with the target protein. This strategy has been used to enhance affinity and modulate selectivity between different receptors or transporters. nih.gov

Alkylation and Chain Extension: Placing alkyl or functionalized alkyl chains on the N4 nitrogen can alter the compound's lipophilicity and steric profile. Structure-activity relationships often show that a linker of two to four carbons joining the piperazine to another aromatic system can be optimal for activity at certain targets, like serotonin (B10506) receptors and transporters. nih.gov

Improving Pharmacokinetics: The basicity of the N4 nitrogen (pKa) can be tuned through substitution to improve aqueous solubility and oral bioavailability, crucial aspects of drug design. nih.govnih.gov The piperazine ring's ability to exist in a protonated state at physiological pH often aids in forming favorable interactions with acidic residues in a binding pocket.

Impact of Cyclopropane (B1198618) Ring Substitution on Molecular Recognition

The cyclopropane ring in the this compound scaffold is not merely a spacer; it is a rigid and stereochemically defined element that plays a critical role in orienting the key pharmacophoric groups—the phenyl ring and the carbonyl group—in three-dimensional space. Its conformational rigidity reduces the entropic penalty upon binding to a target compared to more flexible alkyl chains.

The most critical feature of the 2-phenylcyclopropane moiety is its stereochemistry. The relative orientation of the phenyl and carbonyl substituents on the cyclopropane ring (cis or trans) has a profound impact on biological activity. For many targets, particularly monoamine oxidases (MAO), the trans-isomer is significantly more potent. This preference indicates that the specific spatial distance and geometry between the phenyl ring and the piperazine nitrogen, as dictated by the rigid trans-cyclopropane linker, is a strict requirement for optimal molecular recognition within the enzyme's active site.

Further substitutions directly on the cyclopropane ring are less common but can be used to probe the steric and electronic environment of the binding pocket. Adding small alkyl groups, for example, could introduce unfavorable steric clashes or, conversely, enhance binding through favorable van der Waals interactions if a suitable hydrophobic pocket is available.

Role of Phenyl Substituents in Ligand-Target Interactions

The phenyl ring is a crucial component for the molecular recognition of this scaffold, often engaging in hydrophobic and aromatic (pi-pi or cation-pi) interactions within the target's binding site. SAR studies have extensively explored the impact of substituting this ring at the ortho, meta, and para positions. The electronic nature, size, and position of these substituents can dramatically alter a compound's potency and selectivity.

For instance, in the development of selective inhibitors for monoamine oxidase A (MAO-A) and B (MAO-B), the substitution pattern on the phenyl ring is a key determinant of selectivity.

Table 1: Illustrative SAR of Phenyl Ring Substitutions on MAO Inhibition Note: This table is a generalized representation based on SAR principles for related compounds and does not represent data for a single specific study.

| Compound | Phenyl Substitution | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |

|---|---|---|---|---|

| Parent (Unsubstituted) | None | 150 | 25 | 0.17 |

| Analog 1 | 4-Fluoro | 120 | 15 | 0.13 |

| Analog 2 | 3-Chloro | 200 | 8 | 0.04 |

| Analog 3 | 4-Methyl | 180 | 45 | 0.25 |

| Analog 4 | 2,4-Dichloro | 350 | 5 | 0.014 |

From these illustrative findings, several trends can be observed:

Analysis of Conformational Preferences and Their Influence on SAR

The piperazine ring typically adopts a low-energy chair conformation. When substituted at the N1 and N4 positions, the substituents can exist in either an axial or equatorial position. The bulky 1-(2-phenylcyclopropanecarbonyl) group is generally expected to prefer the equatorial position to minimize steric strain. This preference, in turn, influences the orientation of any substituent at the N4 position, which can affect how the molecule interacts with secondary binding pockets.

A study on 2-substituted piperazines found that an axial conformation can be preferred in some cases, particularly when stabilized by intramolecular hydrogen bonds. nih.gov The orientation of the substituent on the piperazine ring can place key nitrogen atoms in a specific spatial arrangement that mimics the binding mode of other known ligands. nih.gov

The rigidity of the trans-2-phenylcyclopropane unit is the most dominant conformational constraint. It fixes the relative positions of the phenyl ring and the rest of the molecule, which is fundamental to the SAR. This rigidity ensures that the molecule presents a consistent shape to the target, which is a desirable feature in rational drug design.

Development of Molecular Probes based on the this compound Scaffold

Molecular probes are essential tools for studying biological systems. They are often derivatives of potent and selective ligands that have been modified to include a reporting element, such as a radioisotope for imaging studies (e.g., Positron Emission Tomography, PET) or a fluorescent tag. The this compound scaffold is a suitable candidate for developing such probes due to its potential for high affinity and selectivity for specific CNS targets.

The development of a molecular probe from this scaffold would typically involve:

Selection of a High-Affinity Ligand: An analog with high potency and selectivity for the target of interest (e.g., MAO-B) is chosen as the starting point.

Site of Modification: A position on the molecule is identified where a label can be incorporated without significantly disrupting its binding affinity. Common sites include the phenyl ring or a substituent on the N4-position of the piperazine ring.

Introduction of a Radioisotope: For PET imaging probes, a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) is incorporated. For example, a methoxy (B1213986) group on the phenyl ring could be replaced with a [¹¹C]methoxy group, or a fluoroalkyl chain could be added to the N4-piperazine position to incorporate ¹⁸F.

While specific radiolabeled probes of the exact this compound structure are not widely documented, the closely related trans-2-phenylcyclopropylamine scaffold (found in the MAO inhibitor tranylcypromine) has been used as a basis for developing PET radioligands to quantify MAO-B levels in the brain. These efforts demonstrate the utility of the core phenylcyclopropane pharmacophore in creating effective molecular probes for neurochemical imaging.

Mechanistic Chemical Biology and Target Engagement

Exploration of Molecular Targets and Binding Mechanisms (e.g., receptor interactions, enzyme inhibition)

Specific molecular targets and binding mechanisms for 1-(2-Phenylcyclopropanecarbonyl)piperazine have not been identified in published research. However, based on the structure, which combines a phenylcyclopropane group with a piperazine (B1678402) ring, potential interactions can be hypothesized by examining related compounds.

Phenylpiperazine derivatives are well-known for their interactions with a variety of receptors and transporters in the central nervous system. For instance, various analogues have demonstrated affinity for dopamine (B1211576) (D2, D3, D4) and serotonin (B10506) (5-HT) receptor subtypes. The nature of the substituent on the piperazine nitrogen is critical in determining the binding affinity and selectivity.

Additionally, some piperazine-containing compounds have been investigated as enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) or monoamine oxidase (MAO), though no such data exists for this compound itself.

In Vitro Biochemical Assays for Molecular Activity Assessment

No in vitro biochemical assay data for this compound is publicly available. To characterize the molecular activity of a novel compound like this, a standard panel of assays would typically be employed. These could include:

Receptor Binding Assays: To determine the affinity (Ki) of the compound for a range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Enzyme Inhibition Assays: To measure the half-maximal inhibitory concentration (IC50) against various enzymes to identify potential inhibitory activity.

Functional Assays: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor by measuring downstream signaling events (e.g., cAMP accumulation, calcium flux).

Without such experimental data, any discussion of the molecular activity of this compound would be purely speculative.

Elucidation of Signaling Pathways Modulated by Analogues

Given the lack of information on the molecular targets of this compound, it is not possible to elucidate the specific signaling pathways it may modulate. The modulation of signaling pathways is a direct consequence of a compound's interaction with its molecular target. For example, if an analogue were found to be a D2 receptor antagonist, it would be expected to modulate downstream signaling pathways involving adenylyl cyclase and cyclic AMP (cAMP). Similarly, interaction with a tyrosine kinase would affect phosphorylation cascades involved in cell growth and proliferation.

Design of Inhibitors and Modulators Based on Structural Features

The design of new inhibitors and modulators is typically guided by the structure-activity relationship (SAR) of a lead compound. The structure of this compound features a phenylcyclopropane moiety attached to a piperazine ring via a carbonyl group. The trans or cis configuration of the phenyl and carbonyl groups on the cyclopropane (B1198618) ring would be a critical determinant of its three-dimensional shape and, consequently, its biological activity.

In the broader class of piperazine derivatives, modifications to the phenyl ring (e.g., substitution with electron-withdrawing or donating groups) and the piperazine ring can significantly impact potency and selectivity for various targets. For instance, the addition of a second phenyl group or other bulky substituents to the distal nitrogen of the piperazine is a common strategy to modulate pharmacological activity. Without a known biological target or activity for this compound, a rational design of more potent inhibitors or modulators is not feasible.

An in-depth exploration of the emerging research applications and future directions for the chemical compound this compound reveals a landscape rich with potential for innovation across multiple scientific disciplines. The unique structural characteristics of this scaffold, which combines a rigid cyclopropane ring with the versatile piperazine moiety, make it a focal point for advancements in synthetic chemistry, computational drug design, and materials science.

Emerging Research Applications and Future Directions

The scaffold of 1-(2-Phenylcyclopropanecarbonyl)piperazine serves as a foundational structure for extensive future research. Its inherent properties are a starting point for developing novel chemical entities with diverse applications.

Q & A

Q. What safety protocols are critical when handling this compound derivatives?

- Answer : Use nitrile gloves (JIS T 8116), safety goggles (JIS T 8147), and fume hoods. Avoid inhalation of fine powders; store in airtight containers with desiccants. For halogenated analogs, monitor for HCl off-gassing during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.